molecular formula C9H15N5O B11503771 [1,3,5]Triazine, 2-amino-4-methoxy-6-piperidin-1-yl-

[1,3,5]Triazine, 2-amino-4-methoxy-6-piperidin-1-yl-

Cat. No.: B11503771
M. Wt: 209.25 g/mol
InChI Key: VAFXSDPAXTXGKU-UHFFFAOYSA-N
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Description

4-methoxy-6-piperidino-1,3,5-triazin-2-amine is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse biological activities and are widely used in various fields such as agriculture, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-6-piperidino-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with piperidine and methoxyamine. The reaction is carried out in the presence of a base such as triethylamine to facilitate the substitution reactions. The general reaction scheme is as follows:

    Step 1: Cyanuric chloride reacts with piperidine in the presence of triethylamine to form 4,6-dipiperidino-1,3,5-triazine.

    Step 2: The intermediate product is then reacted with methoxyamine to yield 4-methoxy-6-piperidino-1,3,5-triazin-2-amine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-6-piperidino-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo further nucleophilic substitution reactions due to the presence of the triazine ring.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.

    Condensation Reactions: The compound can participate in condensation reactions with various aldehydes and ketones to form Schiff bases and other derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of bases like triethylamine or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Products: Various substituted triazine derivatives.

    Oxidation Products: Aldehydes, acids, and ketones.

    Reduction Products: Alcohols and amines.

Scientific Research Applications

4-methoxy-6-piperidino-1,3,5-triazin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of 4-methoxy-6-piperidino-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of the piperidino group enhances its binding affinity to certain proteins and enzymes, making it a potent inhibitor. The methoxy group can also participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-dimethoxy-1,3,5-triazin-2-amine
  • 4,6-dipiperidino-1,3,5-triazin-2-amine
  • 4-methoxy-6-methyl-1,3,5-triazin-2-amine

Uniqueness

4-methoxy-6-piperidino-1,3,5-triazin-2-amine is unique due to the presence of both methoxy and piperidino groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H15N5O

Molecular Weight

209.25 g/mol

IUPAC Name

4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C9H15N5O/c1-15-9-12-7(10)11-8(13-9)14-5-3-2-4-6-14/h2-6H2,1H3,(H2,10,11,12,13)

InChI Key

VAFXSDPAXTXGKU-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=N1)N2CCCCC2)N

Origin of Product

United States

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